molecular formula C13H7F2NO4 B6301969 2,5-Difluorophenyl-4'-nitrobenzoate CAS No. 2301849-82-9

2,5-Difluorophenyl-4'-nitrobenzoate

Cat. No. B6301969
CAS RN: 2301849-82-9
M. Wt: 279.19 g/mol
InChI Key: FYDUVJDGFSYKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluorophenyl-4'-nitrobenzoate, or 2,5-DFPNB, is an organic compound used in scientific research. It is a halogenated phenylnitrobenzoate, and is a colorless solid that is soluble in organic solvents. 2,5-DFPNB has a wide variety of applications, including drug research, protein engineering, and biocatalysis.

Scientific Research Applications

2,5-DFPNB has been used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein engineering and biocatalysis. In addition, 2,5-DFPNB has been used to study the effects of drugs on the body, as well as to study the biochemical and physiological effects of drugs.

Mechanism of Action

2,5-DFPNB is a halogenated phenylnitrobenzoate, and its mechanism of action is based on its ability to interact with proteins. It has been shown to inhibit the activity of enzymes, as well as to interact with proteins to modulate their activity. In addition, 2,5-DFPNB has been shown to interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
2,5-DFPNB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to interact with proteins to modulate their activity. In addition, 2,5-DFPNB has been shown to induce apoptosis in cells, as well as to modulate gene expression.

Advantages and Limitations for Lab Experiments

2,5-DFPNB has a number of advantages and limitations for lab experiments. One advantage is its solubility in organic solvents, which makes it easy to work with in the lab. In addition, 2,5-DFPNB is relatively stable and has a low toxicity, making it safe to use in experiments. A limitation of 2,5-DFPNB is its low solubility in water, which makes it difficult to use in experiments that require the use of aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 2,5-DFPNB. One potential direction is to further explore its ability to inhibit the activity of enzymes and modulate gene expression. In addition, further research could be done to explore its potential applications in drug research, protein engineering, and biocatalysis. Finally, further research could be done to explore its potential therapeutic applications, such as its ability to induce apoptosis in cells.

Synthesis Methods

2,5-DFPNB can be synthesized in a two-step process. The first step involves the reaction of 2,5-difluorobenzaldehyde and 4-nitrobenzoic acid in the presence of a catalytic amount of acetic acid. This reaction yields the desired product, 2,5-DFPNB, as well as other side products. The second step involves the separation of the desired product from the side products by column chromatography.

properties

IUPAC Name

(2,6-difluorophenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-10-2-1-3-11(15)12(10)20-13(17)8-4-6-9(7-5-8)16(18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDUVJDGFSYKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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